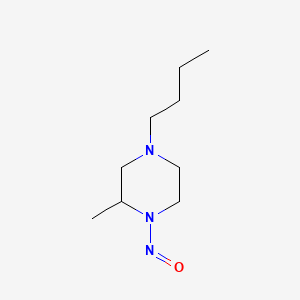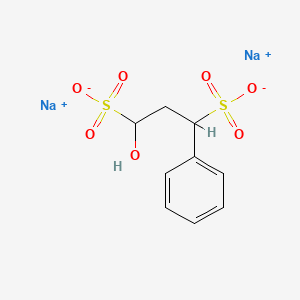
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt is a chemical compound with the molecular formula C9H10Na2O7S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a phenyl group, and two sulfonic acid groups, which contribute to its unique chemical properties.
Méthodes De Préparation
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be synthesized through the reaction of cinnamic aldehyde with sodium bisulfite. The reaction involves the addition of sodium bisulfite to cinnamic aldehyde, resulting in the formation of the desired compound . Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Analyse Des Réactions Chimiques
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex metal-organic frameworks and inorganic-organic hybrid materials.
Biology: The compound is involved in pharmacological studies, particularly in the treatment of amyloid A amyloidosis.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and pathways.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt involves its interaction with molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be compared with similar compounds such as:
Cinnamic aldehyde disodium disulfite: Similar in structure but differs in the presence of aldehyde groups.
1,3-Propanedisulfonic acid disodium salt: Lacks the phenyl group, resulting in different chemical properties and applications
The uniqueness of this compound lies in its combination of hydroxy, phenyl, and sulfonic acid groups, which contribute to its diverse reactivity and applications.
Propriétés
IUPAC Name |
disodium;1-hydroxy-3-phenylpropane-1,3-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7S2.2Na/c10-9(18(14,15)16)6-8(17(11,12)13)7-4-2-1-3-5-7;;/h1-5,8-10H,6H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYVMBLTLLZQF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

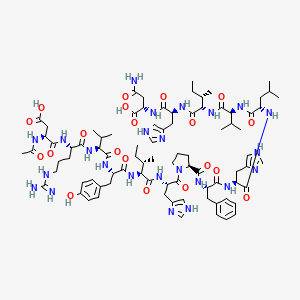
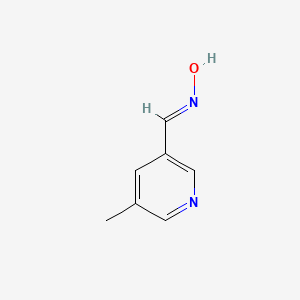
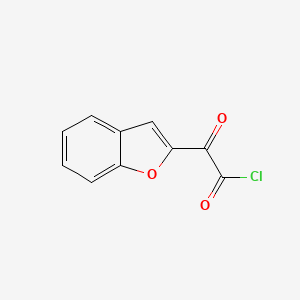
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
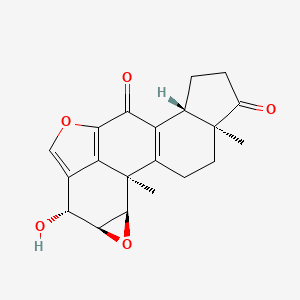
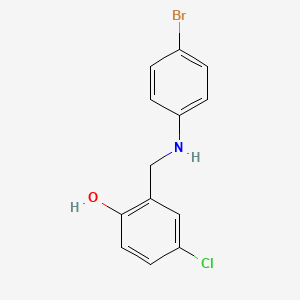
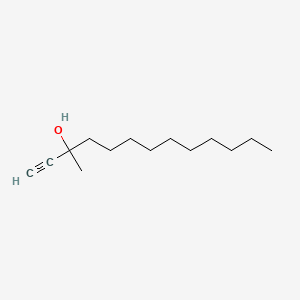

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
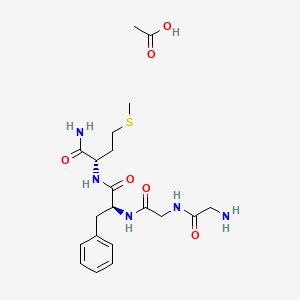
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)
